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Introduction

CCT365623 hydrochloride is an orally active small molecule inhibitor of Lysyl Oxidase (LOX),
a critical enzyme in the remodeling of the extracellular matrix.[1][2][3] Overexpression of LOX is
associated with poor outcomes in several cancers, including breast cancer, where it plays a
role in both primary tumor growth and metastasis.[4][5] CCT365623 has demonstrated anti-
tumor and anti-metastatic efficacy in preclinical models, making it a valuable tool for cancer
research.[1][4] These application notes provide a summary of its in vivo administration, efficacy,
and relevant protocols for researchers.

Mechanism of Action

CCT365623 inhibits LOX, which in turn affects the Epidermal Growth Factor Receptor (EGFR)
signaling pathway.[5][6] LOX promotes the expression of Matrilin2 (MATNZ2), a protein that
traps EGFR at the cell surface, enhancing its activation by EGF.[1][6] By inhibiting LOX,
CCT365623 reduces the cell surface retention of EGFR, leading to the suppression of
downstream signaling pathways such as AKT phosphorylation, thereby inhibiting tumor
progression.[1][2][7]

Below is a diagram illustrating the signaling pathway affected by CCT365623.
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Pharmacokinetic Profile

CCT365623 hydrochloride exhibits good oral bioavailability and is well-tolerated in preclinical
models.[1][7] The key pharmacokinetic parameters in mice are summarized below.

Parameter Value Species Reference

Oral Bioavailability

(F%) 45% Mouse (1107
Oral Half-life (T1/2) 0.6 hours Mouse [1107]
IC50 (LOX) 0.89 uM - [11[2][3]

In Vivo Efficacy Data

Administration of CCT365623 hydrochloride has been shown to significantly delay the growth
of primary tumors and suppress the metastatic burden in a spontaneous breast cancer mouse
model.[1]

Primary Tumor Growth in MMTV-PyMT Mice

Mean Tumor

Treatment Volume (mm?3) Standard
N o P-value

Group at Day 21 Deviation

(approx.)
Vehicle 6 ~1200 - <0.01
CCT365623 HCI

~600 - <0.01
(70 mg/kg)
Data are

estimated from
graphical
representations
in Tang et al.,
Nature
Communications,
2017.[1]
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Lung Metastasis in MMTV-PyMT Mice

Mean Number

Treatment

N of Lung Range P-value
Group

Metastases

Vehicle 6 ~25 - <0.05
CCT365623 HCI

6 ~10 - <0.05
(70 mg/kg)
Data are

estimated from
graphical
representations
in Tang et al.,

Nature

Communications,

2017.[1]

Experimental Protocols
Protocol 1: In Vivo Efficacy Study

This protocol describes the administration of CCT365623 hydrochloride to a spontaneous

mouse model of breast cancer to evaluate its effect on primary tumor growth and metastasis.
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In Vivo Efficacy Study Workflow

Materials:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b606557?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e CCT365623 hydrochloride

e Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in water)
e MMTV-PyMT transgenic mice (female, ~70 days old)

o Oral gavage needles

o Calipers for tumor measurement

o Standard animal housing and care facilities

Procedure:

e Animal Model: Utilize female MMTV-PyMT mice, which spontaneously develop mammary
tumors that metastasize to the lungs.[1] Begin treatment at approximately 70 days of age
when tumors are palpable.

e Drug Preparation: Prepare a suspension of CCT365623 hydrochloride in the chosen
vehicle at a concentration suitable for delivering 70 mg/kg in a volume of approximately 100-
200 pL per mouse.

e Dosing:
o Randomly assign mice to a vehicle control group or a treatment group (n=6 per group).

o Administer 70 mg/kg of CCT365623 hydrochloride or an equivalent volume of vehicle via
oral gavage once daily.[1]

o Continue dosing for approximately 3 weeks.[1]
e Monitoring:

o Measure tumor dimensions with calipers twice weekly and calculate tumor volume using
the formula: (Length x Width?) / 2.

o Monitor the body weight of each animal twice weekly as an indicator of general health and
toxicity.
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o Perform daily clinical observations for any signs of distress or adverse effects.

o Endpoint and Tissue Collection:
o At the end of the treatment period, euthanize the mice.

o Excise the primary tumors for further analysis (e.g., immunohistochemistry for MATN2 and
EGFR).[1]

o Harvest the lungs and fix them in 10% neutral buffered formalin.
o Metastasis Analysis:
o Process the fixed lungs for histology.
o Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

o Count the number of metastatic foci on the lung surface under a dissecting microscope or
from stained sections.

Protocol 2: Pharmacokinetic Study

This protocol outlines a basic procedure for determining the pharmacokinetic properties of
CCT365623 hydrochloride in mice.

Materials:

CCT365623 hydrochloride

Vehicle for oral administration

CD-1 or similar mouse strain

Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

LC-MS/MS or other suitable analytical equipment

Procedure:
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e Dosing: Administer a single dose of CCT365623 hydrochloride (e.g., 70 mg/kg) to a cohort
of mice via oral gavage.

e Blood Sampling:

o Collect blood samples (e.qg., via tail vein or retro-orbital bleed) at multiple time points post-
administration. Suggested time points based on a short half-life could include: O (pre-
dose), 0.25, 0.5, 1, 2, 4, 6, and 8 hours.

o Collect blood into EDTA-coated tubes and process to plasma by centrifugation.
e Sample Analysis:
o Extract CCT365623 from plasma samples.

o Quantify the concentration of CCT365623 in each sample using a validated analytical
method such as LC-MS/MS.

o Data Analysis:
o Plot plasma concentration versus time.

o Use pharmacokinetic software to calculate key parameters such as T1/2, Cmax, Tmax,
and AUC (Area Under the Curve).

o To determine oral bioavailability (F%), a separate cohort must be administered the
compound intravenously, and the resulting AUC compared to the oral AUC.

Protocol 3: Safety and Tolerability Assessment

This protocol describes the monitoring for potential adverse effects during in vivo administration
of CCT365623 hydrochloride. Studies have reported that the compound is extremely well-
tolerated.[1][7]

Procedure:

e Body Weight: Monitor and record the body weight of each animal at least twice per week
throughout the study. Significant weight loss (>15-20%) can be an indicator of toxicity.
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 Clinical Observations: Conduct daily visual inspections of the animals. Record any
observations of abnormal behavior, posture, grooming, or signs of pain or distress.

o Gross Necropsy: At the study endpoint, perform a gross examination of major organs (liver,
spleen, kidneys, heart, lungs) for any visible abnormalities.

 hERG Channel Inhibition Assay (In Vitro): As part of a comprehensive safety assessment, it
is noted that CCT365623 does not inhibit the cardiac potassium channel hERG, which is a
common cause of drug-induced cardiotoxicity.[7]

Disclaimer: The experimental protocols provided are based on published research and
standard laboratory practices. Researchers should adapt these protocols as necessary for their
specific experimental design and institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for CCT365623
Hydrochloride In Vivo Administration]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606557#cct365623-hydrochloride-administration-in-
Vvivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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